molecular formula C15H22N2S B5966878 N-cyclohexyl-N'-(4-methylbenzyl)thiourea

N-cyclohexyl-N'-(4-methylbenzyl)thiourea

Cat. No. B5966878
M. Wt: 262.4 g/mol
InChI Key: HYAVOECSBHXBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-(4-methylbenzyl)thiourea, also known as CXMTU, is a thiourea derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. CXMTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.4 g/mol.

Scientific Research Applications

N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been investigated for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells in vitro and in vivo. In pharmacology, N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. In biochemistry, N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been studied for its ability to modulate the activity of various enzymes and proteins, including tyrosinase, carbonic anhydrase, and acetylcholinesterase.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)thiourea is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been shown to inhibit the activity of various enzymes and proteins, including tyrosinase, carbonic anhydrase, and acetylcholinesterase, which may contribute to its pharmacological effects. N-cyclohexyl-N'-(4-methylbenzyl)thiourea has also been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis, which may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(4-methylbenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclohexyl-N'-(4-methylbenzyl)thiourea can inhibit the growth of cancer cells, protect neurons from oxidative stress and apoptosis, and modulate the activity of various enzymes and proteins. In vivo studies have shown that N-cyclohexyl-N'-(4-methylbenzyl)thiourea can inhibit tumor growth and metastasis, protect against ischemic brain injury, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(4-methylbenzyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has a well-defined chemical structure, which allows for accurate characterization and identification. However, one limitation is that N-cyclohexyl-N'-(4-methylbenzyl)thiourea can be toxic at high concentrations, which may limit its use in certain experiments. Another limitation is that N-cyclohexyl-N'-(4-methylbenzyl)thiourea has not been extensively studied in humans, which may limit its potential clinical applications.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(4-methylbenzyl)thiourea. One direction is to further investigate its potential as an antitumor agent, as it has shown promising results in preclinical studies. Another direction is to investigate its potential as a neuroprotective agent, as it has shown potential for protecting against ischemic brain injury and improving cognitive function. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)thiourea and to determine its safety and efficacy in humans. Overall, N-cyclohexyl-N'-(4-methylbenzyl)thiourea is a promising compound that has the potential to be developed into a useful therapeutic agent for various diseases and conditions.

Synthesis Methods

N-cyclohexyl-N'-(4-methylbenzyl)thiourea can be synthesized by reacting N-cyclohexylisothiocyanate with p-methylbenzylamine in the presence of a suitable solvent such as ethanol or chloroform. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or column chromatography. The chemical structure of N-cyclohexyl-N'-(4-methylbenzyl)thiourea can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

IUPAC Name

1-cyclohexyl-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAVOECSBHXBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.